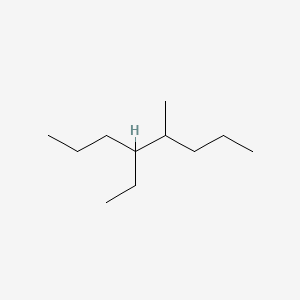
4-Ethyl-5-methyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-methyloctane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C11H24. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. The structure of this compound includes an octane backbone with an ethyl group attached to the fourth carbon and a methyl group attached to the fifth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methyloctane can be achieved through various organic synthesis methods. One common approach is the alkylation of octane. This involves the reaction of octane with ethyl and methyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes such as the use of zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reactions at lower temperatures and pressures, making the process more efficient and cost-effective. The choice of catalyst and reaction conditions can be optimized to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-methyloctane, like other alkanes, primarily undergoes substitution reactions. These reactions include:
Halogenation: The reaction with halogens (e.g., chlorine or bromine) in the presence of light or heat to form haloalkanes.
Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Chlorine (Cl2) or bromine (Br2) with UV light or heat.
Combustion: Oxygen (O2) at high temperatures.
Cracking: High temperatures and pressures, often with a catalyst such as zeolites.
Major Products Formed
Halogenation: Formation of chloro- or bromo-derivatives of this compound.
Combustion: Carbon dioxide (CO2) and water (H2O).
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
4-Ethyl-5-methyloctane has various applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a model compound to study the behavior of branched alkanes in different chemical reactions. Additionally, it serves as a reference compound in the development of new catalytic processes for alkane functionalization. In the petroleum industry, it is used to understand the properties and behavior of complex hydrocarbon mixtures.
Mechanism of Action
As an alkane, 4-Ethyl-5-methyloctane does not have a specific mechanism of action in biological systems. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, the mechanism typically involves the homolytic cleavage of C-H bonds, leading to the formation of free radicals that participate in subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4-methyloctane
- 4-Methyl-5-ethylheptane
- 3-Ethyl-4-methyloctane
Comparison
4-Ethyl-5-methyloctane is unique due to the specific positioning of its ethyl and methyl groups on the octane backbone. This structural arrangement influences its physical and chemical properties, such as boiling point, melting point, and reactivity. Compared to its isomers, this compound may exhibit different reactivity patterns in substitution and combustion reactions due to steric and electronic effects.
Properties
CAS No. |
62016-24-4 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
4-ethyl-5-methyloctane |
InChI |
InChI=1S/C11H24/c1-5-8-10(4)11(7-3)9-6-2/h10-11H,5-9H2,1-4H3 |
InChI Key |
DTSHQAHKLUTGAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















